N-[(1-ethylpyrrolidin-2-yl)methyl]urea
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Overview
Description
Preparation Methods
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]urea involves the reaction of 1-ethyl-2-pyrrolidinylmethylamine with urea under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[(1-ethylpyrrolidin-2-yl)methyl]urea undergoes various chemical reactions, including:
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways within biological systems . The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[(1-ethylpyrrolidin-2-yl)methyl]urea can be compared with similar compounds such as:
(1-ethyl-2-pyrrolidinyl)methylamine: This compound shares a similar structure but lacks the urea functional group.
1-ethyl-2-(aminomethyl)pyrrolidine: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various research applications .
Properties
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKFZLXPHYBZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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